1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
1-(2-(Propylamino)-1H-imidazol-4-yl)ethanone is a chemical compound with a unique structure that includes an imidazole ring substituted with a propylamino group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Propylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-(propylamino)ethanol with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Propylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-(2-(Propylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-(2-(Propylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Propylamino)ethanol
- 2-(Ethylamino)ethanol
- 2-(Butylamino)ethanol
- 2-Dimethylaminoethanol
Uniqueness
1-(2-(Propylamino)-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
88723-13-1 |
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Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-[2-(propylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H13N3O/c1-3-4-9-8-10-5-7(11-8)6(2)12/h5H,3-4H2,1-2H3,(H2,9,10,11) |
InChI Key |
RXCRLKPZCMWZOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
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